molecular formula C8H4BrF5O B1446569 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417567-27-1

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Cat. No. B1446569
M. Wt: 291.01 g/mol
InChI Key: BZRTUDRFAMWDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrF3O . It is a clear, colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromo group (Br), a difluoromethoxy group (OCHF2), and a trifluoromethyl group (CF3) .


Physical And Chemical Properties Analysis

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene has a boiling point of 196-197 °C and a density of 1.585 g/mL at 25 °C . The refractive index is 1.502 .

Scientific Research Applications

Supramolecular Chemistry Applications

  • Benzene-1,3,5-tricarboxamides (BTAs), while not the same, share structural motifs with the compound , highlighting the importance of brominated and fluorinated benzene derivatives in nanotechnology, polymer processing, and biomedical applications. Their utility stems from self-assembly into one-dimensional, nanometer-sized structures stabilized by H-bonding, showcasing their potential in creating complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry

  • Triazine derivatives, including those related to benzene structures, have been explored for a wide spectrum of biological activities such as antibacterial, antifungal, and anticancer properties. This suggests that brominated and fluorinated benzene compounds could similarly serve as core moieties in drug development (Verma, Sinha, & Bansal, 2019).

Environmental and Health Impact Studies

  • The study of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which include brominated benzene rings, emphasizes the environmental and health impacts of such compounds. They are byproducts of combustion and industrial processes, exhibiting toxicity similar to chlorinated analogs and highlighting the importance of monitoring and managing these compounds in the environment (Mennear & Lee, 1994).

Synthesis and Chemical Transformations

  • The exploration of novel methods for activating C-F bonds in aliphatic fluorides, including those in compounds similar to "1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene", underscores the evolving strategies in organic synthesis. Such methodologies pave the way for creating new fluorinated building blocks and non-fluorinated products, potentially applicable in designing novel materials or pharmaceuticals (Shen et al., 2015).

Material Science and Technology

  • Brominated flame retardants, including those with brominated benzene structures, illustrate the role of such compounds in enhancing fire resistance in materials. The development and environmental fate of novel brominated compounds are crucial for ensuring material safety and environmental protection (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRTUDRFAMWDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.